A Comprehensive Technical Guide to the Physicochemical Properties of Piretanide for Research Professionals
A Comprehensive Technical Guide to the Physicochemical Properties of Piretanide for Research Professionals
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of Piretanide. This document compiles essential data, outlines detailed experimental methodologies, and presents critical information through standardized visualizations to support ongoing and future research endeavors.
Core Physicochemical Data
Piretanide is a loop diuretic agent belonging to the sulfamoylbenzoic acid class, structurally related to furosemide and bumetanide.[1] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid | [1] |
| Chemical Formula | C₁₇H₁₈N₂O₅S | [1][2][3] |
| Molecular Weight | 362.40 g/mol | |
| Melting Point | 225-227 °C | |
| Boiling Point | ~253 °C (rough estimate) | |
| pKa (Strongest Acidic) | 4.68 | |
| logP | 2.2 | |
| Water Solubility | 0.0914 mg/mL | |
| Solubility in Organic Solvents | Very slightly soluble in anhydrous ethanol. Soluble in DMSO (250 mg/mL with sonication). | |
| Appearance | Pale yellow platelets or solid. | |
| Polymorphism | Exhibits polymorphism. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters of Piretanide are outlined below. These protocols are adapted from established methods to suit the specific properties of the compound.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constant (pKa) of Piretanide.
Materials:
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Piretanide
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0.1 M Sodium Hydroxide (NaOH) solution, standardized
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0.1 M Hydrochloric Acid (HCl) solution, standardized
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0.15 M Potassium Chloride (KCl) solution
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Deionized water
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Methanol (for initial dissolution if necessary)
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Burette
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Nitrogen gas
Procedure:
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Sample Preparation: Accurately weigh a sufficient amount of Piretanide to prepare a 1 mM solution. If sparingly soluble in water, initially dissolve the compound in a minimal amount of methanol before diluting with deionized water. The final solution should be predominantly aqueous.
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Ionic Strength Adjustment: Add 0.15 M KCl solution to the Piretanide solution to maintain a constant ionic strength throughout the titration.
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Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.
-
Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.
-
Titration: Titrate the acidified Piretanide solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.
-
Replication: Perform the titration in triplicate to ensure the reproducibility of the results.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a drug's lipophilicity.
Materials:
-
Piretanide
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solutions (pH 7.4)
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Centrifuge
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UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of Piretanide in the n-octanol-saturated water at a known concentration.
-
Partitioning: In a suitable container, add a known volume of the Piretanide aqueous solution and an equal volume of the water-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of Piretanide between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of Piretanide in the aqueous phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Piretanide in the n-octanol phase to its concentration in the aqueous phase. The concentration in the n-octanol phase can be determined by mass balance. The logP is the logarithm of the partition coefficient.
Visualizations
Mechanism of Action: Signaling Pathway
Piretanide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This action reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.
Caption: Mechanism of action of Piretanide.
Experimental Workflow: pKa Determination
The following diagram illustrates the workflow for the potentiometric determination of Piretanide's pKa.
Caption: Workflow for pKa determination.
